CDS2 Human Pre-designed siRNA Set A

Description

Propriétés

IUPAC Name |

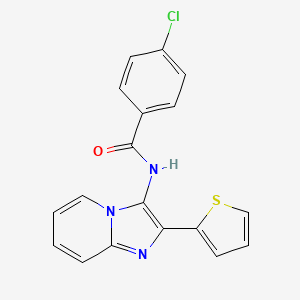

4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMWHRDICVYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359666 | |

| Record name | DS2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374084-31-8 | |

| Record name | DS2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Lipid Signaling: A Technical Guide to CDP-Diacylglycerol Synthase 2 (CDS2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine diphosphate-diacylglycerol (CDP-DAG) synthase 2 (CDS2) is a critical enzyme that stands at the crossroads of lipid metabolism and cellular signaling. As an integral membrane protein primarily localized to the endoplasmic reticulum, CDS2 catalyzes the conversion of phosphatidic acid (PA) to CDP-DAG, a key precursor for the synthesis of essential phospholipids, including phosphatidylinositol (PI) and cardiolipin. The downstream products of the PI pathway, the phosphoinositides, are fundamental second messengers that govern a vast array of cellular processes, from cell growth and proliferation to differentiation and apoptosis. Consequently, the activity of CDS2 is intricately linked to the fidelity of numerous signaling cascades. This technical guide provides an in-depth exploration of the role of CDS2 in signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support advanced research and drug development efforts.

Core Function and Regulation of CDS2

CDS2 is a key regulator of cellular phosphoinositide content, catalyzing a rate-limiting step in their de novo synthesis and recycling. This enzymatic activity is crucial for maintaining the cellular pool of phosphatidylinositol 4,5-bisphosphate (PIP2), a substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), two major hubs in signal transduction.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The enzymatic activity of CDS2 is characterized by a preference for specific acyl chain compositions in its phosphatidic acid substrate. This specificity suggests a role for CDS2 in generating distinct pools of phosphoinositides with specialized signaling functions.

| Parameter | Substrate | Value | Reference |

| Vmax | 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid | 9.3 µmol/min/mg | [1] |

| Vmax | 1-stearoyl-2-linoleoyl-sn-phosphatidic acid | 3.5 µmol/min/mg | [1] |

| Km | 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid | 1.4 µM | [1] |

| Km | 1-stearoyl-2-linoleoyl-sn-phosphatidic acid | 0.9 µM | [1] |

Table 1: Kinetic parameters of human CDS2.

CDS2 activity is subject to feedback inhibition by its downstream products, with PIP2 being a particularly potent inhibitor.[1] This regulatory mechanism ensures tight control over phosphoinositide levels and prevents aberrant signaling.

CDS2 in Key Signaling Pathways

The central role of CDS2 in producing the precursor for phosphoinositides places it as a critical modulator of numerous signaling pathways.

Phosphoinositide Signaling

CDS2 is indispensable for the maintenance of phosphoinositide pools, particularly during sustained signaling events that involve the hydrolysis of PIP2 by phospholipase C (PLC). The PI cycle, which replenishes PIP2, is critically dependent on the synthesis of CDP-DAG by CDS2.

VEGFA Signaling and Angiogenesis

CDS2 plays a pivotal role in vascular endothelial growth factor A (VEGFA)-mediated signaling and angiogenesis. The pro-angiogenic effects of VEGFA are dependent on the availability of PIP2 for signaling through the PLCγ and PI3K pathways. Loss of CDS2 function impairs the resynthesis of PIP2, leading to a reduction in angiogenic signaling.[2][3] In the absence of CDS2, sustained VEGFA stimulation can paradoxically lead to vascular regression. This is due to the depletion of PIP2 and consequently PIP3, which results in the activation of the transcription factor FOXO1, a negative regulator of endothelial cell survival and proliferation.[2]

Cardiolipin Synthesis and Mitochondrial Function

While the majority of CDS activity for cardiolipin synthesis in mitochondria is attributed to TAMM41, CDS enzymes in the ER also contribute to the overall cellular pool of CDP-DAG that can be utilized for mitochondrial phospholipid synthesis.[4] Knockdown of CDS2 has been shown to have minor effects on mitochondrial function, suggesting a more prominent role for CDS1 in this context under certain conditions.

Role in Cancer: Synthetic Lethality

A significant area of interest for drug development is the synthetic lethal relationship between CDS1 and CDS2 in certain cancers.[5] Many aggressive tumors exhibit a loss of CDS1 function, rendering them completely dependent on CDS2 for the synthesis of phosphoinositides required for their survival and proliferation.[6] Inhibition of CDS2 in these CDS1-deficient cancer cells leads to a disruption of phosphoinositide synthesis, increased cellular apoptosis, and a potent anti-tumor effect, while sparing healthy tissues with redundant CDS1 activity.[6][7]

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of CDS2. Below are detailed methodologies for key experiments.

Radiometric Assay for CDS Activity

This assay measures the incorporation of a radiolabeled precursor into CDP-DAG, providing a direct measure of CDS enzyme activity.

Materials:

-

[α-³²P]CTP or [³H]CTP

-

Phosphatidic acid (PA) liposomes

-

Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Triton X-100

-

Cell or tissue lysates containing CDS2

-

Chloroform:Methanol (1:2 and 2:1 v/v)

-

0.9% NaCl

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water 50:30:8:4 v/v/v/v)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Prepare PA liposomes by drying a film of PA and resuspending in assay buffer followed by sonication.

-

Set up the reaction mixture in a final volume of 100 µL containing: 50 µL of cell lysate, 20 µL of PA liposomes (final concentration 1 mM), 10 µL of 10x assay buffer, 10 µL of 1% Triton X-100, and 1 µCi of radiolabeled CTP.

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding 3.75 mL of chloroform:methanol (1:2).

-

Add 1.25 mL of chloroform and 1.25 mL of 0.9% NaCl to induce phase separation.

-

Vortex and centrifuge at 1,500 x g for 5 minutes.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).

-

Spot the extract onto a TLC plate and develop the chromatogram.

-

Dry the TLC plate and expose it to a phosphorimager screen or scrape the CDP-DAG spot for liquid scintillation counting.

siRNA-mediated Knockdown of CDS2

This method is used to transiently reduce the expression of CDS2 to study its loss-of-function effects.

Materials:

-

CDS2-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Endothelial cells (e.g., HUVECs)

-

Culture medium

Procedure:

-

One day before transfection, seed endothelial cells in a 6-well plate to be 70-80% confluent at the time of transfection.

-

For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh culture medium.

-

Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).

Lentiviral Overexpression of CDS2

To study the effects of increased CDS2 expression, a lentiviral system can be used to generate stable cell lines.

Materials:

-

Lentiviral expression vector containing CDS2 cDNA

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Target cells for transduction

-

Polybrene

Procedure:

-

Co-transfect HEK293T cells with the CDS2 expression vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

Transduce the target cells with the viral supernatant in the presence of 8 µg/mL polybrene.

-

After 24 hours, replace the medium with fresh culture medium.

-

Select for transduced cells using an appropriate antibiotic if the vector contains a resistance marker.

-

Expand the stable cell line and verify CDS2 overexpression by Western blot or qPCR.

Immunofluorescence for Subcellular Localization

This technique is used to visualize the location of CDS2 within the cell.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (4%) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody against CDS2

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-CDS2 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides with mounting medium.

-

Visualize using a fluorescence microscope.

Conclusion

CDP-diacylglycerol synthase 2 is a central player in cellular signaling, acting as a gatekeeper for the synthesis of critical lipid messengers. Its role in maintaining phosphoinositide homeostasis is fundamental to the proper functioning of numerous signaling pathways, including those regulated by VEGFA. The discovery of the synthetic lethal interaction between CDS1 and CDS2 has opened up new avenues for targeted cancer therapy. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of CDS2 and to explore its potential as a therapeutic target. A deeper understanding of CDS2's function and regulation will undoubtedly continue to yield valuable insights into cellular signaling in both health and disease.

References

- 1. CDP-DAG synthase 1 and 2 regulate lipid droplet growth through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial CDS2 deficiency causes VEGFA-mediated vascular regression and tumor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDP-diacylglycerol synthases regulate the growth of lipid droplets and adipocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Gene Knockdown in Endothelial Cells Using Short Interfering RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. jsbms.jp [jsbms.jp]

CDS2 Gene Expression in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CDS2

CDP-Diacylglycerol Synthase 2 (CDS2) is a crucial enzyme encoded by the CDS2 gene in humans.[1] As an integral membrane protein, CDS2 is localized to the endoplasmic reticulum and the inner mitochondrial membrane.[1] Its primary function is to catalyze the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[2] This reaction is a rate-limiting step in the de novo synthesis of several essential glycerophospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1][3] These phospholipids are vital for maintaining the structural integrity of cellular membranes and are precursors for ubiquitous second messengers involved in critical signaling pathways that regulate cell growth, apoptosis, and angiogenesis.[3][4]

CDS2 Gene and Protein Expression Overview

The expression of the CDS2 gene and its corresponding protein varies across different human tissues. Quantitative data from RNA sequencing (RNA-Seq) and protein profiling from immunohistochemistry (IHC) provide a comprehensive overview of its distribution. The data presented below is a consensus from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[5]

Table 1: Quantitative Expression of CDS2 in Human Tissues

| Tissue | RNA Expression (nTPM) | Protein Expression Level |

| Nervous System | ||

| Cerebral Cortex | 60.3 | High |

| Cerebellum | 45.1 | High |

| Retina | 42.5 | High |

| Hippocampus | 55.9 | Medium |

| Spinal Cord | 48.7 | Medium |

| Endocrine Tissues | ||

| Pituitary Gland | 71.9 | High |

| Thyroid Gland | 65.4 | Medium |

| Adrenal Gland | 51.5 | Medium |

| Pancreas | 31.3 | High (Islet cells) |

| Reproductive Tissues | ||

| Testis | 44.2 | High |

| Ovary | 53.6 | Medium |

| Placenta | 49.3 | Medium |

| Prostate | 41.9 | Medium |

| Cardiovascular System | ||

| Heart Muscle | 30.1 | Medium |

| Artery (Tibial) | 58.6 | Medium |

| Other Tissues | ||

| Kidney | 39.5 | Medium |

| Liver | 22.9 | Medium (Bile ducts) |

| Lung | 41.7 | Medium |

| Spleen | 54.1 | Medium |

| Skeletal Muscle | 24.5 | Low |

| Skin | 38.4 | Medium |

| Small Intestine | 35.8 | Medium |

| Adipose Tissue | 48.9 | Medium |

-

nTPM (normalized Transcripts Per Million): This value represents the normalized mRNA expression level derived from RNA-Seq data.

-

Protein Expression Level: This is a knowledge-based annotation from the Human Protein Atlas, primarily based on immunohistochemistry data, categorized as High, Medium, Low, or Not detected.[6]

Generally, CDS2 exhibits moderate to high ubiquitous cytoplasmic expression across most tissues.[6][7] Notably strong staining is often observed in the bile ducts of the liver, islet cells of the pancreas, cells in the seminiferous ducts of the testis, and cells within the central nervous system.[6]

Signaling Pathways Involving CDS2

CDS2 plays a pivotal role in the glycerophospholipid biosynthesis pathway. It provides the essential precursor, CDP-diacylglycerol, for the synthesis of key phospholipids that are integral to cell signaling and membrane structure.

Caption: Role of CDS2 in the glycerophospholipid synthesis pathway.

Experimental Protocols

The quantitative data for CDS2 expression is primarily generated through two key experimental techniques: RNA-Sequencing for gene expression and Immunohistochemistry for protein expression.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to quantify the transcriptome of a given sample, providing precise measurements of gene expression.[8] The Genotype-Tissue Expression (GTEx) project utilized this method to generate its extensive dataset.[9][10]

1. RNA Extraction:

-

Total RNA is isolated from fresh-frozen tissue samples.

-

The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop for A260/A280 ratio) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer to determine the RNA Integrity Number, or RIN). Samples with high RIN values (typically > 6.0) are selected to ensure minimal RNA degradation.[11]

2. Library Preparation:

-

The protocol begins with the selection of polyadenylated (poly(A)) mRNA from the total RNA pool using oligo(dT) magnetic beads.

-

The selected mRNA is then fragmented into smaller pieces.

-

These fragments are used as templates for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase and random primers.

-

Second-strand cDNA is subsequently synthesized.

-

The ends of the resulting double-stranded cDNA fragments are repaired, and an 'A' base is added to the 3' end (adenylation).

-

Sequencing adapters, which include index sequences (barcodes) for sample multiplexing, are ligated to the cDNA fragments.[12]

-

The fragments are then amplified via PCR to create the final cDNA library.

3. Sequencing and Data Analysis:

-

The prepared libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).

-

The raw sequencing reads undergo quality control to remove low-quality bases and adapter sequences.

-

The high-quality reads are then aligned to a reference human genome using a splice-aware alignment tool.[13]

-

The number of reads mapping to each gene is counted. These raw counts are then normalized to account for differences in sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[11]

Caption: Standardized workflow for RNA-Seq gene expression analysis.

Protein Expression and Localization: Immunohistochemistry (IHC)

IHC is a powerful technique used to visualize the presence, localization, and relative abundance of a specific protein within a tissue section.[14] The Human Protein Atlas project extensively uses IHC to create its tissue-based protein expression maps.[5]

1. Tissue Preparation:

-

Human tissue samples are fixed, typically in a formalin solution, to preserve tissue morphology and protein structure.

-

The fixed tissues are then embedded in paraffin wax to form a solid block (FFPE: Formalin-Fixed Paraffin-Embedded).[15]

-

The FFPE blocks are cut into very thin sections (typically 4-5 µm) using a microtome and mounted on glass slides.[16]

2. Staining Protocol:

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.

-

Antigen Retrieval: Fixation can mask the antigenic epitopes that the primary antibody recognizes. Heat-Induced Epitope Retrieval (HIER) is commonly performed by heating the slides in a specific buffer (e.g., citrate buffer) to unmask the epitopes.[15][17]

-

Blocking: The tissue is incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific binding of the antibodies.[16]

-

Primary Antibody Incubation: The slide is incubated with a primary antibody that is specific for the target protein (e.g., anti-CDS2 antibody).

-

Secondary Antibody and Detection: The slide is incubated with a secondary antibody that binds to the primary antibody. This secondary antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP).[16]

-

Chromogen Application: A chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) is added. The HRP enzyme converts the DAB into a brown-colored precipitate at the site of the antigen, making the protein visible under a microscope.[16]

-

Counterstaining: The cell nuclei are lightly stained with a counterstain like hematoxylin, which appears blue, to provide histological context.[16]

3. Analysis and Scoring:

-

The stained slides are imaged using a light microscope.

-

The staining intensity (e.g., high, medium, low, not detected) and the fraction of stained cells are evaluated by a pathologist.

-

This semi-quantitative analysis provides the protein expression level and its specific subcellular and cellular localization within the tissue architecture.[18]

References

- 1. CDS2 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Gene - CDS2 [maayanlab.cloud]

- 4. CDS2 CDP-diacylglycerol synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Tissue expression of CDX2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Tissue expression of CDS2 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 7. CDS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]

- 9. GTEx findings reveal new insights into how DNA differences influence gene activity [genome.gov]

- 10. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 14. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 15. IHC-P protocols | Abcam [abcam.com]

- 16. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]

- 17. IHC ICC [rndsystems.com]

- 18. Semi-quantitative Determination of Protein Expression using Immunohistochemistry Staining and Analysis: An Integrated Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of siRNA Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of small interfering RNA (siRNA) gene silencing, a powerful tool for post-transcriptional gene regulation. We will delve into the core molecular machinery, experimental workflows, and critical considerations for designing effective siRNA-based experiments and therapeutics.

The Core Mechanism: A Step-by-Step Breakdown

The key steps are as follows:

-

Initiation and Dicer Processing: When long dsRNAs enter the cytoplasm, they are recognized and cleaved by an RNase III-like enzyme called Dicer.[4][6][7] Dicer processes the dsRNA into short interfering RNA (siRNA) duplexes, which are typically 21-23 nucleotides in length and feature 2-nucleotide overhangs on their 3' ends.[4][7]

-

RISC Loading and Strand Selection: The siRNA duplex is then loaded into the RISC.[5][8] The RISC-loading complex, which includes Dicer and the transactivating response RNA-binding protein (TRBP), facilitates this process.[8] Within the RISC, the siRNA duplex unwinds. One strand, the "passenger strand" (sense strand), is cleaved and discarded. The other strand, the "guide strand" (antisense strand), remains associated with the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[8][9][10] The selection of the guide strand is determined by the thermodynamic stability of the ends of the siRNA duplex; the strand with the less stable 5' end is preferentially chosen as the guide.[11]

-

Target Recognition and Cleavage: The guide strand, now part of the active RISC, directs the complex to the target mRNA through complementary base pairing.[5] The Ago2 protein within the RISC then catalyzes the cleavage of the target mRNA.[9][10] This cleavage event renders the mRNA non-functional and targets it for degradation by cellular exonucleases.[5]

-

Recycling of RISC: After cleaving the target mRNA, the activated RISC is released and can participate in subsequent rounds of mRNA degradation, making the gene silencing process highly efficient.

Quantitative Aspects of siRNA-Mediated Gene Silencing

The efficiency of gene silencing can be influenced by several factors, including the choice of siRNA sequence, delivery method, and cell type. It is crucial to quantify the level of knockdown to ensure the validity of experimental results.

Table 1: Efficacy and Off-Target Effects of siRNA

| Parameter | Typical Range/Value | Factors Influencing Outcome | Mitigation Strategies |

| On-Target Knockdown Efficiency | 70-95% reduction in mRNA levels[12][13] | siRNA sequence, delivery efficiency, cell type, target mRNA accessibility and turnover rate. | Rational siRNA design, use of potent delivery reagents, optimization of transfection conditions.[14] |

| Off-Target Effects (miRNA-like) | Variable, can affect hundreds of unintended transcripts. | Partial complementarity of the siRNA seed region (nucleotides 2-8) to other mRNAs.[15][16] | Chemical modifications (e.g., 2'-O-methylation), pooling of multiple siRNAs targeting the same gene, using lower siRNA concentrations.[15][16][17][18] |

| siRNA Concentration for Efficacy | 1-50 nM (final concentration)[19][20] | Cell type, delivery method, potency of the siRNA. | Titration experiments to determine the lowest effective concentration.[17] |

| Duration of Silencing | 3-7 days in rapidly dividing cells; can be longer in non-dividing cells. | Cell division rate, stability of the siRNA and RISC. | Use of chemically modified siRNAs for increased stability. |

| Copies of siRNA per cell for 50% knockdown | ~370 copies in mouse liver cells[21] | Varies by cell type and target. | N/A |

Table 2: Comparison of siRNA Delivery and Validation Methods

| Method | Principle | Typical Efficiency | Advantages | Disadvantages |

| Delivery: Lipid-Based Transfection | Cationic lipids form complexes with negatively charged siRNA, facilitating entry into cells.[22] | High in many cell lines.[19] | Easy to use, widely available. | Can be toxic to some cell types, efficiency is cell-line dependent.[1] |

| Delivery: Electroporation | An electrical pulse creates transient pores in the cell membrane for siRNA entry. | Very high, especially in difficult-to-transfect cells. | Broad applicability. | Can cause significant cell death. |

| Validation: qRT-PCR | Measures the amount of target mRNA relative to a housekeeping gene.[1][23] | N/A | Highly sensitive and quantitative.[22] | Does not measure protein levels, which is the ultimate target of silencing. |

| Validation: Western Blot | Uses antibodies to detect and quantify the target protein.[24][25] | N/A | Directly measures the reduction in protein levels.[22] | Less sensitive than qRT-PCR, requires a specific antibody.[22][24] |

Experimental Protocols

Successful siRNA experiments rely on meticulous execution. Below are detailed protocols for the key stages of a typical gene silencing experiment.

Objective: To design and obtain siRNAs that are specific and potent for the target gene.

Protocol: In Vitro Transcription of siRNA [26][27]

-

Template Generation:

-

Design two complementary DNA oligonucleotides that encode the sense and antisense strands of the desired siRNA.

-

Include an 8-base sequence at the 3' end of each oligo that is complementary to the 3' end of a T7 promoter primer.[27]

-

Anneal each oligonucleotide to the T7 promoter primer.

-

Perform a fill-in reaction using Klenow fragment to generate a double-stranded DNA template with a T7 promoter.[27]

-

-

In Vitro Transcription (IVT):

-

Set up separate transcription reactions for the sense and antisense strands using a high-yield T7 RNA polymerase kit.

-

Incubate the reactions at 37°C for 2-4 hours.[26]

-

-

siRNA Duplex Formation and Purification:

-

Combine the sense and antisense transcription reactions.

-

Incubate at 37°C overnight to allow for annealing of the complementary RNA strands.[26]

-

Treat the reaction with DNase and RNase to remove the DNA template and polish the ends of the dsRNA.[27]

-

Purify the resulting siRNA duplex using an appropriate RNA purification column.

-

Quantify the siRNA concentration by measuring the absorbance at 260 nm (A260).[26]

-

Objective: To efficiently deliver siRNA into cultured mammalian cells with minimal toxicity.

Protocol: Forward Transfection using Lipofectamine™ RNAiMAX (for a 24-well plate) [19][28][29]

-

Cell Plating:

-

Preparation of siRNA-Lipid Complexes (per well):

-

Tube A: Dilute 6 pmol of siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[19][28]

-

Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[19][28]

-

Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B).

-

Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[19][28]

-

-

Transfection:

-

Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. This will result in a final volume of 600 µL and a final siRNA concentration of 10 nM.[28][29]

-

Gently rock the plate back and forth to mix.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.

-

Objective: To quantify the reduction in target gene expression at both the mRNA and protein levels.

Protocol: Validation by quantitative Real-Time PCR (qRT-PCR) [6][23]

-

RNA Isolation:

-

At 24-48 hours post-transfection, harvest cells and isolate total RNA using a column-based purification kit or other preferred method.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target mRNA expression in siRNA-treated samples compared to control samples.

-

Protocol: Validation by Western Blot [24][25]

-

Protein Lysate Preparation:

-

At 48-72 hours post-transfection, wash cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

-

-

Immunodetection:

-

Signal Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[24]

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the reduction in target protein levels.

-

Visualizing Workflows and Logical Relationships

References

- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Custom RNAi Design / siRNA Design Algorithm [genelink.com]

- 5. How Does siRNA Work? Gene Silencing Explained [synapse.patsnap.com]

- 6. qiagen.com [qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assembly and function of RNA silencing complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 15. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. horizondiscovery.com [horizondiscovery.com]

- 18. news-medical.net [news-medical.net]

- 19. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]

- 20. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 23. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. furthlab.xyz [furthlab.xyz]

- 27. In Vitro Transcribed RNAi | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. ulab360.com [ulab360.com]

Unlocking Gene Function: An In-depth Technical Guide to RNA Interference

For Researchers, Scientists, and Drug Development Professionals

RNA interference (RNAi) has emerged as a powerful and indispensable tool in the study of gene function and has revolutionized the landscape of drug discovery and development. This naturally occurring biological process, in which double-stranded RNA (dsRNA) molecules suppress the expression of specific genes, provides a highly precise and efficient method for targeted gene silencing.[1][2] This technical guide provides a comprehensive overview of the core principles of RNAi, detailed experimental protocols for its application, and its role in modern drug development.

The Core Mechanism: A Natural Pathway for Gene Regulation

RNA interference is an evolutionarily conserved cellular mechanism that uses small RNA molecules to regulate gene expression.[3] The process is initiated when long dsRNA molecules are introduced into the cytoplasm. These can be of endogenous origin, such as microRNAs (miRNAs), or from exogenous sources like synthetic small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).[1][2]

The central steps of the RNAi pathway are as follows:

-

Cleavage by Dicer: The dsRNA is recognized and cleaved by an RNase III-like enzyme called Dicer into smaller fragments of approximately 21-23 nucleotides, known as small interfering RNAs (siRNAs).[2][4][5]

-

RISC Loading: These siRNAs are then incorporated into a multi-protein complex called the RNA-induced silencing complex (RISC).[1][4]

-

Strand Separation: Within the RISC, the siRNA duplex is unwound, and one strand, the passenger strand, is degraded. The remaining strand, the guide strand, remains associated with the complex.[1]

-

Target Recognition and Cleavage: The guide strand directs the RISC to its complementary messenger RNA (mRNA) sequence.[1]

-

mRNA Degradation: Upon successful binding, the RISC complex, through its Argonaute protein component, cleaves the target mRNA. This cleavage renders the mRNA unable to be translated into a protein, effectively silencing the gene.[2]

This precise mechanism allows for the targeted knockdown of virtually any gene, providing a powerful tool for elucidating its function.

Methodologies for Inducing RNAi: siRNA and shRNA

Two primary methods are employed to induce RNAi in experimental settings: the use of synthetic small interfering RNAs (siRNAs) and vector-based short hairpin RNAs (shRNAs).

Small Interfering RNA (siRNA)

siRNAs are chemically synthesized dsRNA molecules, typically 21-23 nucleotides in length, that mimic the natural products of Dicer cleavage. They can be directly introduced into cells to induce transient gene silencing.

Experimental Protocol: siRNA-Mediated Gene Silencing

This protocol is a general guideline for the transfection of siRNA into mammalian cells in a 6-well plate format. Optimization is crucial for each cell line and target gene.

-

Cell Seeding:

-

Preparation of siRNA-Transfection Reagent Complex:

-

Solution A: Dilute 20-80 pmol of the siRNA duplex into 100 µl of siRNA Transfection Medium.[6]

-

Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of siRNA Transfection Medium.[6]

-

Add Solution A to Solution B and mix gently by pipetting.

-

Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.[6]

-

-

Transfection:

-

Post-Transfection:

-

Analysis of Gene Knockdown:

-

Assay for gene expression 24-72 hours after the addition of fresh medium.[6]

-

| Parameter | Range | Notes |

| siRNA Concentration | 20 - 80 pmol per well (6-well plate) | Optimal concentration should be determined experimentally.[6] |

| Transfection Reagent Volume | 2 - 8 µl per well (6-well plate) | Dependent on the specific reagent and cell type.[6] |

| Cell Confluency at Transfection | 60 - 80% | Crucial for efficient transfection and cell health.[6][8] |

| Incubation Time (Complex Formation) | 15 - 45 minutes | Allows for the formation of siRNA-lipid complexes.[6] |

| Incubation Time (Transfection) | 5 - 7 hours | Initial period for cells to take up the complexes.[6] |

| Time to Assay | 24 - 72 hours post-transfection | Allows for mRNA and protein turnover.[6] |

Table 1: Key Parameters for siRNA Transfection Optimization

Short Hairpin RNA (shRNA)

Experimental Protocol: shRNA-Mediated Gene Silencing via Plasmid Transfection

This protocol provides a general guideline for transfecting shRNA plasmids into mammalian cells in a 6-well plate format.

-

Cell Seeding:

-

Follow the same procedure as for siRNA transfection.

-

-

Preparation of shRNA Plasmid-Transfection Reagent Complex:

-

Solution A: Dilute 1 µg of shRNA plasmid DNA into 90 µl of shRNA Plasmid Transfection Medium.[12]

-

Solution B: Dilute 1-6 µl of a suitable transfection reagent into a final volume of 100 µl with shRNA Plasmid Transfection Medium.[12]

-

Add Solution A to Solution B and mix gently.

-

Incubate for 15-45 minutes at room temperature.[12]

-

-

Transfection:

-

Post-Transfection and Selection (for stable cell lines):

-

Analysis of Gene Knockdown:

-

Expand resistant colonies and analyze for gene knockdown using RT-qPCR and Western blotting. Successful shRNA constructs can achieve 75-90% knockdown of the target mRNA.[9]

-

| Parameter | Range/Value | Notes |

| shRNA Plasmid DNA | 1 µg per well (6-well plate) | Optimal amount may vary.[12] |

| Transfection Reagent Volume | 1 - 6 µl per well (6-well plate) | Ratio of DNA to reagent needs to be optimized.[12] |

| Selection Agent | e.g., Puromycin | Concentration must be determined by a kill curve. |

| Time to Selection | 48 hours post-transfection | Allows for expression of the resistance gene.[12] |

| Expected Knockdown Efficiency | 75 - 90% | Varies depending on the target and shRNA sequence.[9] |

Table 2: Key Parameters for shRNA Plasmid Transfection

Applications of RNAi in Drug Development

-

Functional Genomics: By selectively silencing genes, researchers can elucidate their roles in various biological pathways, providing a deeper understanding of disease mechanisms.[1]

-

Therapeutic Development: RNAi itself is being developed as a therapeutic modality. Several siRNA-based drugs have been approved for the treatment of genetic disorders, demonstrating the potential of this technology to directly target disease-causing genes.[15]

Quantitative Data Analysis in RNAi Experiments

Rigorous quantitative analysis is essential for the interpretation of RNAi experimental results.

-

Quantification of Knockdown: As mentioned, RT-qPCR is the gold standard for measuring mRNA levels. The relative quantification of gene expression is typically calculated using the delta-delta-Ct method, normalizing the target gene expression to a stable housekeeping gene.

-

Statistical Significance: It is crucial to perform statistical analysis to determine if the observed effects of gene knockdown are significant. This often involves comparing the results from target-specific siRNAs/shRNAs to negative controls (e.g., scrambled sequences).[16]

| Analysis Method | Purpose | Key Considerations |

| RT-qPCR | Quantify mRNA knockdown efficiency. | Use of appropriate housekeeping genes for normalization; primer efficiency. |

| Western Blotting | Confirm protein level reduction. | Antibody specificity; loading controls. |

| Functional Assays | Assess the biological consequence of gene silencing. | Assay relevance to the gene's function; appropriate controls. |

| Statistical Analysis | Determine the significance of observed effects. | Replicates; appropriate statistical tests (e.g., t-test, ANOVA).[17] |

| RNA-Seq | Evaluate off-target effects on a global scale. | Sequencing depth; bioinformatic analysis pipeline.[14] |

Table 3: Methods for Quantitative Data Analysis in RNAi

Conclusion

RNA interference has proven to be a transformative technology for studying gene function and has opened new avenues for therapeutic intervention. A thorough understanding of the underlying mechanism, meticulous experimental design, and rigorous quantitative analysis are paramount for the successful application of RNAi. As our understanding of this powerful biological process continues to evolve, so too will its applications in basic research and the development of novel medicines.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. RNA interference - Wikipedia [en.wikipedia.org]

- 3. RNAi technology and its use in studying the function of nuclear receptors and coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Guidelines for transfection of siRNA [qiagen.com]

- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 10. shRNAプロセス・説明図 [sigmaaldrich.com]

- 11. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]

- 12. scbt.com [scbt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. RNAi: Mechanisms, Applications, and Comparative Insights - CD Genomics [rna.cd-genomics.com]

- 15. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]

- 16. Extracting quantitative genetic interaction phenotypes from matrix combinatorial RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Statistical Methods for Analysis of High-Throughput RNA Interference Screens - PMC [pmc.ncbi.nlm.nih.gov]

CDS2 as a Potential Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine diphosphate (CDP)-diacylglycerol synthase 2 (CDS2) is a critical enzyme in the biosynthesis of phospholipids, catalyzing the conversion of phosphatidic acid (PA) to CDP-diacylglycerol. This liponucleotide is a key precursor for essential phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. Recent research has illuminated a synthetic lethal relationship between CDS2 and its paralog, CDS1. In a significant portion of cancers, particularly those with a mesenchymal-like phenotype, the expression of CDS1 is suppressed. This dependency creates a critical vulnerability, positioning CDS2 as a promising therapeutic target for a substantial subset of aggressive and treatment-resistant malignancies. This guide provides an in-depth overview of CDS2's function, its role in cancer, quantitative data supporting its therapeutic potential, detailed experimental protocols for its study, and visualizations of its associated pathways and workflows.

Introduction to CDS2

CDS2 is an integral membrane protein primarily located in the endoplasmic reticulum (ER) and the inner mitochondrial membrane. Its primary function is the synthesis of CDP-diacylglycerol, a rate-limiting step in the de novo synthesis of key phospholipids. These lipids are not only essential structural components of cellular membranes but also serve as precursors for important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).

CDS2 Signaling and Metabolic Pathways

CDS2 plays a pivotal role in maintaining cellular lipid homeostasis. The enzyme utilizes phosphatidic acid and cytidine triphosphate (CTP) as substrates to produce CDP-diacylglycerol and pyrophosphate. The product, CDP-diacylglycerol, is then used by other enzymes to synthesize phosphatidylinositol, phosphatidylglycerol, and cardiolipin, which are crucial for a variety of cellular functions, including signal transduction, membrane trafficking, and mitochondrial function.

Phosphatidylinositol Synthesis Pathway

The pathway begins with the conversion of phosphatidic acid to CDP-diacylglycerol by CDS2. Subsequently, phosphatidylinositol synthase (PIS) catalyzes the reaction of CDP-diacylglycerol with myo-inositol to form phosphatidylinositol. This PI can then be phosphorylated to generate various phosphoinositides, which are critical second messengers in numerous signaling cascades.

The Synthetic Lethal Interaction of CDS1 and CDS2 in Cancer

A key therapeutic rationale for targeting CDS2 lies in its synthetic lethal interaction with its paralog, CDS1.[1][2][3] Many aggressive tumors, particularly those exhibiting a mesenchymal-like phenotype, exhibit low or absent expression of CDS1.[1] This renders these cancer cells exquisitely dependent on CDS2 for the production of essential phospholipids and for their survival.[2] Inhibition or knockout of CDS2 in CDS1-deficient cancer cells leads to a disruption of lipid homeostasis, accumulation of toxic lipid species, and ultimately, apoptosis.[1][4] Healthy tissues, which typically express both CDS1 and CDS2, are less affected by the inhibition of CDS2 alone.

Logical Relationship of CDS1/CDS2 Synthetic Lethality

The diagram below illustrates the principle of this synthetic lethal interaction.

Quantitative Data Supporting CDS2 as a Therapeutic Target

A growing body of quantitative data underscores the potential of targeting CDS2 in cancer. This includes enzymatic activity assays, gene expression analyses from large cancer databases, and results from synthetic lethality screens.

Enzyme Kinetics of Human CDS1 and CDS2

Understanding the kinetic properties of CDS1 and CDS2 is crucial for developing selective inhibitors. The following table summarizes key kinetic parameters for the two isoforms.

| Enzyme | Substrate | Specific Activity (µmol/min/mg) | Vmax (µmol/min/mg) |

| CDS1 | SAPA | 2.4 ± 0.2 | 3.3 ± 0.3 |

| CDS2 | SAPA | 4.5 ± 0.2 | 9.3 ± 0.4 |

| CDS1 | SLPA | - | 3.6 ± 0.1 |

| CDS2 | SLPA | - | 3.5 ± 0.1 |

| SAPA: 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid; SLPA: 1-stearoyl-2-linoleoyl-sn-phosphatidic acid. |

CDS1 and CDS2 Expression in Cancer

Analysis of large-scale cancer genomics datasets such as The Cancer Genome Atlas (TCGA) and the Cancer Cell Line Encyclopedia (CCLE) reveals distinct expression patterns for CDS1 and CDS2 across various cancer types.

| Cancer Type | CDS1 mRNA Expression (log2(TPM+1)) | CDS2 mRNA Expression (log2(TPM+1)) |

| Glioblastoma Multiforme (GBM) | Low | High |

| Sarcoma (SARC) | Low | High |

| Breast Cancer (BRCA) | Variable | High |

| Cutaneous Melanoma (SKCM) | Low | High |

| Data is a generalized representation from TCGA and DepMap analyses.[5][6][7][8][9][10][11] |

Synthetic Lethality of CDS2 in CDS1-deficient Cancers

CRISPR-Cas9 screens have been instrumental in validating the synthetic lethal relationship between CDS1 and CDS2. The Dependency Map (DepMap) project provides a comprehensive dataset on gene essentiality across hundreds of cancer cell lines.

| Cell Line | Cancer Type | CDS1 Expression (log2(TPM+1)) | CDS2 Dependency Score (Chronos) |

| NCI-H2030 | Lung Adenocarcinoma | < 1 | -1.2 |

| SK-MEL-2 | Melanoma | < 1 | -1.0 |

| A431 | Epidermoid Carcinoma | > 1 | -0.1 |

| A more negative dependency score indicates a higher likelihood that the gene is essential for cell survival. Data from DepMap.[5][12] |

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating CDS2 function and its potential as a therapeutic target.

CDP-Diacylglycerol Synthase Activity Assay (Mixed Micelle-Based)

This assay measures the enzymatic activity of CDS1 and CDS2 in converting phosphatidic acid to CDP-diacylglycerol.

Materials:

-

Phosphatidic acid (PA) species (e.g., SAPA, SLPA)

-

[α-³²P]CTP (radiolabel)

-

Triton X-100

-

HEPES buffer

-

MgCl₂

-

DTT

-

Cell lysates or purified enzyme

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Protocol:

-

Prepare mixed micelles containing a defined mole percentage of PA and Triton X-100 in HEPES buffer.

-

Initiate the reaction by adding cell lysate or purified CDS enzyme, MgCl₂, DTT, and [α-³²P]CTP to the mixed micelle solution.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

-

Extract the lipids and separate them by TLC.

-

Visualize the radiolabeled CDP-diacylglycerol product using autoradiography or a phosphorimager.

-

Quantify the amount of product by scintillation counting of the excised TLC spot.

CRISPR-Cas9 Synthetic Lethality Screen

This protocol outlines a workflow to identify genes that are essential for the survival of CDS1-deficient cancer cells upon CDS2 knockout.

Lipidomics Analysis of Phosphoinositides

Mass spectrometry-based lipidomics is used to quantify changes in phospholipid profiles upon CDS2 inhibition.

Protocol Overview:

-

Lipid Extraction: Extract lipids from cell pellets using a two-phase solvent system (e.g., Bligh-Dyer or Folch method).

-

Phosphoinositide Enrichment (Optional): For low-abundance species, an enrichment step using techniques like affinity chromatography may be necessary.

-

LC-MS/MS Analysis: Separate lipid species using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). The LC method should be optimized for the separation of different phospholipid classes and acyl chain variants. The mass spectrometer is operated in a data-dependent or data-independent acquisition mode to acquire fragmentation spectra for lipid identification and quantification.

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

Quantification of Lipid Droplet Accumulation

Inhibition of CDS2 in CDS1-deficient cells can lead to the accumulation of lipid droplets. This can be quantified using fluorescence microscopy.

Materials:

-

BODIPY 493/503 or Nile Red stain

-

Formaldehyde for cell fixation

-

DAPI for nuclear counterstaining

-

Fluorescence microscope with image analysis software

Protocol:

-

Culture cells on glass coverslips and treat with a CDS2 inhibitor or vehicle control.

-

Fix the cells with formaldehyde.

-

Stain the cells with a lipophilic dye (e.g., BODIPY 493/503) and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to segment individual cells and quantify the number, size, and intensity of lipid droplets per cell.

Conclusion and Future Directions

The synthetic lethal interaction between CDS1 and CDS2 presents a compelling therapeutic opportunity for a significant population of cancer patients with CDS1-deficient tumors. The data strongly support the continued investigation of CDS2 as a drug target. Future research should focus on the development of potent and selective small molecule inhibitors of CDS2. Further elucidation of the downstream metabolic consequences of CDS2 inhibition will be crucial for understanding the precise mechanisms of cell death and for identifying potential biomarkers of response and resistance. In vivo studies in relevant cancer models will be essential to validate the therapeutic efficacy and safety of targeting CDS2. The information and protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the exploration of CDS2 as a novel cancer therapeutic strategy.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. oncodaily.com [oncodaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Precision Targeting: CDS1/CDS2 Synthetic Lethality Holds Broad Cancer Potential | medtigo [medtigo.com]

- 5. researchgate.net [researchgate.net]

- 6. Expression - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]

- 7. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]

- 8. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]

- 9. academicworks.cuny.edu [academicworks.cuny.edu]

- 10. researchgate.net [researchgate.net]

- 11. An integrated analysis of the cancer genome atlas data discovers a hierarchical association structure across thirty three cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating Gene Silencing: A Technical Guide to Pre-designed vs. Custom siRNA for CDS2 Knockdown

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional genomics and drug discovery, RNA interference (RNAi) stands as a powerful tool for elucidating gene function through targeted gene silencing. The choice between pre-designed and custom-synthesized small interfering RNA (siRNA) is a critical decision point in the experimental workflow. This guide provides an in-depth technical comparison of these two approaches, with a specific focus on the knockdown of CDP-Diacylglycerol Synthase 2 (CDS2), a key enzyme in glycerophospholipid biosynthesis.

Introduction to siRNA and CDS2

Small interfering RNAs are short, double-stranded RNA molecules that mediate the sequence-specific degradation of target messenger RNA (mRNA), leading to a reduction in the expression of the corresponding protein. This process, known as RNA interference, allows for the transient silencing of virtually any gene of interest.

CDS2, or CDP-diacylglycerol synthase 2, is an integral membrane protein that plays a crucial role in the synthesis of essential phospholipids such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin.[1][2][3] These lipids are not only structural components of cellular membranes but also act as precursors for second messengers involved in critical signaling pathways that regulate cell growth, calcium metabolism, and apoptosis.[4][5] Consequently, the targeted knockdown of CDS2 provides a valuable strategy for investigating its role in these fundamental cellular processes.

Pre-designed vs. Custom siRNA: A Quantitative Comparison

The selection of an appropriate siRNA strategy is paramount for successful and reproducible gene knockdown experiments. The following table provides a structured comparison of pre-designed and custom siRNA to aid researchers in making an informed decision.

| Feature | Pre-designed siRNA | Custom siRNA |

| Design Process | Designed using proprietary algorithms, often validated for knockdown efficiency.[] | Designed by the researcher based on specific requirements, such as targeting a particular splice variant or a region of interest.[7][8] |

| Turnaround Time | Typically in stock and available for immediate shipment. | Requires synthesis, leading to a longer turnaround time (days to weeks).[9] |

| Cost | Generally more cost-effective for standard gene targets.[10] | Can be more expensive, especially with modifications and purification.[11] |

| Guarantee | Often comes with a performance guarantee for knockdown efficiency (e.g., ≥75% knockdown). | Performance is dependent on the researcher's design; no inherent guarantee of efficacy. |

| Specificity & Off-Target Effects | Algorithms are designed to minimize off-target effects by avoiding homology with other genes. Chemical modifications can further reduce these effects.[12][13][14] | The potential for off-target effects depends on the design tool and criteria used by the researcher. Careful bioinformatic analysis is crucial.[15][16] |

| Flexibility | Limited to the sequences available in the manufacturer's database. | High flexibility to target any sequence, including non-coding regions, specific isoforms, or conserved regions across species.[7] |

| Validation | Often pre-validated by the manufacturer, saving time and resources. | Requires experimental validation by the researcher to confirm knockdown efficiency. |

Experimental Workflow for CDS2 Knockdown

The process of CDS2 knockdown using either pre-designed or custom siRNA follows a standardized workflow, from siRNA selection to functional analysis. The diagram below illustrates the key steps involved.

References

- 1. genecards.org [genecards.org]

- 2. BioGPS - your Gene Portal System [biogps.org]

- 3. CDS2 - Wikipedia [en.wikipedia.org]

- 4. Gene - CDS2 [maayanlab.cloud]

- 5. CDS2 CDP-diacylglycerol synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Custom siRNA synthesis [horizondiscovery.com]

- 8. selectscience.net [selectscience.net]

- 9. ebiohippo.com [ebiohippo.com]

- 10. biocompare.com [biocompare.com]

- 11. HP Custom siRNA [qiagen.com]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]

- 15. Off Target Effects in small interfering RNA or siRNA [biosyn.com]

- 16. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]

The Core Mechanism: RNA Interference (RNAi)

An In-depth Technical Guide to Pre-designed siRNA Sets for Researchers, Scientists, and Drug Development Professionals.

Pre-designed small interfering RNA (siRNA) sets are powerful tools for functional genomics, target validation, and pathway analysis, offering a streamlined and reliable method for inducing sequence-specific gene silencing.[1][2] This guide delves into the core principles of how these sets work, from the algorithmic design of siRNA sequences to their application in experimental settings and the mitigation of off-target effects.

At the heart of siRNA technology is the natural cellular process of RNA interference (RNAi), a mechanism for post-transcriptional gene silencing.[3][4] Synthetic siRNAs leverage this pathway to achieve targeted knockdown of specific messenger RNA (mRNA) transcripts.

A typical pre-designed siRNA is a short, double-stranded RNA (dsRNA) molecule, usually 21-23 nucleotides in length, with 2-nucleotide overhangs on the 3' ends.[4][5] The process, once the siRNA is introduced into the cytoplasm, can be summarized as follows:

-

Strand Separation : Within the RISC, the siRNA duplex unwinds. The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains bound to the complex.[5][8]

-

Target Recognition : The guide strand directs the activated RISC to its cognate mRNA target through complementary base pairing.[8][9]

-

mRNA Cleavage : The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA, leading to its degradation and thereby preventing its translation into a protein.[9]

This sequence-specific degradation of mRNA results in a potent and transient "knockdown" of the target gene's expression.

The Power of Pre-design: Algorithmic Optimization

Key Algorithmic Design Principles:

-

Sequence Composition : Specific nucleotide patterns are either selected for or avoided. For instance, many algorithms search for an "AA" dinucleotide at the start of the target sequence.[]

-

Target Site Accessibility : The secondary structure of the target mRNA is considered to ensure the chosen binding site is accessible to the RISC complex.[13]

-

Off-Target Avoidance : This is a crucial step where potential siRNA sequences are screened against entire genome and transcriptome databases (e.g., using BLAST searches) to identify and eliminate sequences with significant homology to unintended transcripts.[][] This helps prevent the siRNA from silencing other genes.

The "Set" Advantage: Enhancing Success and Mitigating Off-Target Effects

A pre-designed siRNA "set" typically consists of three or four individual siRNA duplexes that target different regions of the same mRNA transcript.[1][15][16] This approach offers several distinct advantages over using a single siRNA.

Increased Probability of Potent Knockdown : The efficiency of any single siRNA can be unpredictable. By providing multiple sequences, the probability that at least one will achieve significant knockdown (often guaranteed by the supplier to be >70-75%) is greatly increased.[15][16]

Reduction of Off-Target Effects through Pooling : A primary concern in RNAi experiments is the potential for off-target effects, where the siRNA silences unintended genes.[17][18] This can occur through a microRNA (miRNA)-like mechanism, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of other mRNAs.[6][9][17]

Pooling the siRNAs from a set (transfecting them together at a lower concentration for each individual siRNA) is a highly effective strategy to mitigate these effects.[17][18] The logic is that while the on-target effect is additive (all siRNAs are silencing the same gene), the off-target effects of each unique sequence are diluted, preventing any single off-target interaction from dominating the cellular response.[18]

Data Presentation: Performance and Specifications

Pre-designed siRNA sets are characterized by their high efficiency and quality control. The tables below summarize typical quantitative data associated with these products.

Table 1: Typical Performance Guarantee for a Pre-designed siRNA Set

| Parameter | Specification | Details |

|---|---|---|

| Knockdown Guarantee | ≥70% or ≥75% mRNA reduction[15][16][19] | Typically guaranteed when at least 2 or 3 siRNAs targeting the same gene are tested or used as a pool at a specified concentration (e.g., ≥30 nM). |

| Validation Method | Quantitative RT-PCR (qPCR)[19] | The standard method for quantifying mRNA levels to confirm knockdown. Protein-level analysis (e.g., Western Blot) is not usually accepted for guarantees due to variability in protein half-life. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Ensures that the synthesized product is of the correct length and free from contaminants. |

| Quality Control | Mass Spectrometry | Verifies the molecular weight and identity of the synthesized RNA oligonucleotides. |

Table 2: Components of a Standard Pre-designed siRNA Set

| Component | Description | Purpose |

|---|---|---|

| Target-Specific siRNAs | 3-4 individual siRNA duplexes targeting the gene of interest.[15][16] | The primary reagents for inducing gene knockdown. Can be tested individually or as a pool. |

| Positive Control siRNA | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, MAPK1, TP53).[20] | Used to optimize transfection conditions and confirm that the experimental system is working correctly. |

| Negative Control siRNA | A scrambled sequence with no known homology to any gene in the target species.[20][21] | Essential for distinguishing sequence-specific silencing from non-specific effects caused by the introduction of dsRNA or the transfection process itself. |

| Fluorescently Labeled Control | A negative control siRNA conjugated to a fluorescent dye (e.g., FAM).[15][20] | Allows for visual confirmation of successful transfection and estimation of transfection efficiency via microscopy or flow cytometry. |

| RNase-Free Water/Buffer | Nuclease-free solvent for resuspension.[8] | Ensures the integrity of the siRNA during handling and storage. |

Experimental Protocols

A successful gene silencing experiment requires careful planning and execution. The following is a detailed methodology for a typical experiment using a pre-designed siRNA set in cultured adherent cells.

Methodology: siRNA Transfection in a 24-Well Plate Format

A. Materials Required:

-

Pre-designed siRNA Set (Target siRNAs, Positive/Negative Controls)

-

Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[22][23]

-

Reduced-serum medium (e.g., Opti-MEM™)[22]

-

Healthy, subconfluent cells (60-80% confluent at time of transfection)[22][24]

-

Appropriate cell culture medium (antibiotic-free during transfection)[25]

-

Sterile, RNase-free microcentrifuge tubes and pipette tips[23]

-

24-well tissue culture plates

B. Protocol Steps:

Day 0: Cell Seeding

-

The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency on the following day.[22][24] For many cell lines, this is approximately 0.5-2.0 x 10⁵ cells per well in 500 µL of antibiotic-free growth medium.[8]

Day 1: Transfection This protocol assumes a final siRNA concentration of 25-30 nM.

-

siRNA Preparation :

-

Thaw siRNA stock solutions on ice. Briefly centrifuge tubes to collect the contents at the bottom.[23]

-

For each well to be transfected, label a sterile microcentrifuge tube (e.g., "Target Pool," "Negative Ctrl," "Positive Ctrl").

-

Prepare a dilution of your siRNA. For example, to achieve a final concentration of 30 nM in 500 µL total well volume, you will need 15 pmol of siRNA per well.

-

-

Complex Formation (per well) :

-

Tube A (siRNA) : Dilute 15 pmol of siRNA (or siRNA pool) in 50 µL of reduced-serum medium. Mix gently.[22]

-

Tube B (Lipid) : In a separate tube, dilute 1.0-1.5 µL of the transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.[22]

-

Combine : Add the 50 µL of diluted siRNA (Tube A) to the 50 µL of diluted transfection reagent (Tube B). Mix gently by pipetting.[24]

-

Incubate : Incubate the siRNA-lipid complex mixture for 10-20 minutes at room temperature to allow complexes to form.[24]

-

-

Transfection :

-

Gently add the 100 µL of siRNA-lipid complex to the appropriate well containing cells in 500 µL of medium.

-

Gently rock the plate back and forth to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal time for analysis depends on the stability of the target mRNA and protein.

-

Day 2-4: Analysis of Gene Knockdown

-

mRNA Level Analysis (qPCR) :

-

Harvest cells 24-48 hours post-transfection.

-

Isolate total RNA using a standard protocol or commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the target mRNA level using quantitative real-time PCR (qPCR). Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

-

Protein Level Analysis (Western Blot) :

-

Harvest cells 48-72 hours post-transfection (or longer, depending on protein half-life).

-

Prepare total cell lysates.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.

-

Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Quantify band intensity to determine the reduction in protein levels.

-

By following these rigorous protocols and utilizing the optimized sequences provided in pre-designed siRNA sets, researchers can achieve reliable and specific gene silencing to advance their understanding of complex biological systems.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. 定制及预设计RNA寡核苷酸、siRNA双链体和对照 [sigmaaldrich.com]

- 3. Unlocking the Blueprint-Mastering the Art of siRNA Design for Precision Gene Silencing - Creative Biolabs [creative-biolabs.com]

- 4. Integrated siRNA design based on surveying of features associated with high RNAi effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. siRNA Design It's All in the Algorithm | Thermo Fisher Scientific - US [thermofisher.com]

- 8. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 9. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. siRNA Design It's All in the Algorithm | Thermo Fisher Scientific - US [thermofisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. bioland-sci.com [bioland-sci.com]

- 17. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 18. horizondiscovery.com [horizondiscovery.com]

- 19. corporate.qiagen.com [corporate.qiagen.com]

- 20. genelink.com [genelink.com]

- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]

- 22. google.com [google.com]

- 23. genscript.com [genscript.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]

Understanding the components of CDS2 Human Pre-designed siRNA Set A

This guide provides a comprehensive overview of a representative CDS2 Human Pre-designed siRNA Set A, outlining its core components, experimental protocols, and the biological context of the target gene, CDP-diacylglycerol synthase 2 (CDS2). This document is intended for researchers, scientists, and drug development professionals engaged in functional genomics and target validation.

Introduction to RNA Interference and Pre-designed siRNA

Figure 1: The RNA Interference (RNAi) Mechanism.

Components of the CDS2 siRNA Set

A typical pre-designed siRNA set for the human CDS2 gene includes multiple components to ensure robust and reliable experimental outcomes. While the exact sequences are proprietary, the set is structured to provide a comprehensive gene silencing solution.[7][8]

| Component | Description | Purpose | Quantity (Typical) |

| CDS2 Target siRNAs | A set of 3 distinct siRNA duplexes designed to target different regions of the human CDS2 mRNA sequence. | Using multiple siRNAs confirms that the observed phenotype is due to silencing the target gene and not an off-target effect of a single sequence.[1] | 5 nmol each |

| Negative Control siRNA | An siRNA duplex with a scrambled sequence that has no known homology to any gene in the human, mouse, or rat genomes. | Measures the baseline cellular response to siRNA transfection, helping to distinguish sequence-specific silencing from non-specific effects.[1] | 5 nmol |

| Positive Control siRNA | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB). | Validates transfection efficiency and the overall efficacy of the RNAi machinery in the experimental system. | 5 nmol |

| Transfection Control siRNA | A fluorescently-labeled (e.g., FAM) negative control siRNA. | Allows for visual confirmation of siRNA uptake into cells via fluorescence microscopy, aiding in the optimization of delivery conditions.[7] | 5 nmol |

| Nuclease-Free Buffer | RNase-free water or buffer for resuspending the lyophilized siRNA duplexes. | Ensures the integrity and stability of the siRNA.[6][8] | 1-2 mL |

The Target: CDS2 and its Signaling Pathway

Gene: CDS2 (CDP-diacylglycerol synthase 2) Function: CDS2 is an integral membrane enzyme that plays a critical role in lipid metabolism.[9][10] It catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[11][12] This reaction is a rate-limiting step for the synthesis of essential phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[13][14]

Signaling Pathway: CDS2 is central to the phosphoinositide signaling pathway. By producing CDP-DAG, it supplies the necessary precursor for phosphatidylinositol synthase (PIS) to generate PI.[13] PI can then be phosphorylated to form critical second messengers like phosphatidylinositol 4,5-bisphosphate (PIP2).[15][16] PIP2 is hydrolyzed by phospholipase C (PLC) downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which regulate calcium release and protein kinase C (PKC) activity, respectively.[9][12] The CDS2-mediated synthesis of PI is crucial for replenishing the cellular pool of PIP2, thereby sustaining signaling.[13][14]

References

- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 2. qiagen.com [qiagen.com]

- 3. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 4. bioland-sci.com [bioland-sci.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. idtdna.com [idtdna.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. genelink.com [genelink.com]

- 9. CDS2 - Wikipedia [en.wikipedia.org]

- 10. alliancegenome.org [alliancegenome.org]

- 11. genecards.org [genecards.org]

- 12. CDS2 CDP-diacylglycerol synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]